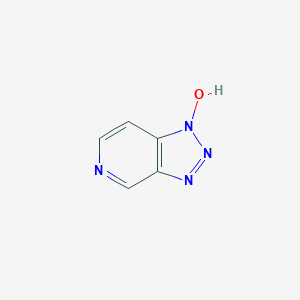

1-Hydroxy-5-azabenzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Hydroxy-5-azabenzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

Overview

HOBt is widely used as an additive in peptide synthesis due to its ability to facilitate the coupling of amino acids while minimizing racemization. This property is especially beneficial when synthesizing peptides that require high purity and specific stereochemistry.

Mechanism of Action

HOBt acts by stabilizing the activated acyl species during the coupling reaction, thus preventing side reactions that can lead to racemization or degradation of sensitive functional groups. The use of HOBt in conjunction with carbodiimides (such as DIC or EDC) has been shown to significantly improve coupling efficiency.

Case Study: Comparison with Other Coupling Agents

Research has demonstrated that HOBt outperforms traditional coupling agents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) in certain scenarios. A study published in the Journal of Organic Chemistry compared the efficiency of various coupling agents, revealing that reactions utilizing HOBt yielded higher purity and better overall yields than those using other common reagents .

Synthesis of Bioactive Compounds

Beyond peptides, HOBt has been utilized in synthesizing various bioactive compounds, including pharmaceuticals and agrochemicals. Its role as a coupling agent extends to forming complex molecules where amide bonds are essential.

Case Study: Pharmaceutical Applications

A notable application involves the synthesis of inhibitors for specific enzymes, where HOBt was integral in forming key amide linkages. The efficiency of HOBt in these reactions allowed for streamlined synthesis pathways, reducing both time and cost .

特性

CAS番号 |

185839-73-0 |

|---|---|

分子式 |

C5H4N4O |

分子量 |

136.11 g/mol |

IUPAC名 |

1-hydroxytriazolo[4,5-c]pyridine |

InChI |

InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |

InChIキー |

YFYIKMFTXUYSEC-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1N(N=N2)O |

正規SMILES |

C1=CN=CC2=C1N(N=N2)O |

同義語 |

1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。